molecular formula C22H12ClF6N3OS2 B12141508 C22H12ClF6N3OS2

C22H12ClF6N3OS2

Cat. No.: B12141508
M. Wt: 547.9 g/mol
InChI Key: BQYVKUDZCWRVLO-UHFFFAOYSA-N
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Description

The compound with the molecular formula C22H12ClF6N3OS2 is a complex organic molecule that contains a variety of functional groups, including aromatic rings, halogens, and sulfur-containing moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H12ClF6N3OS2 typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:

    Aromatic Substitution Reactions: Introduction of halogen atoms (chlorine and fluorine) into aromatic rings through electrophilic aromatic substitution.

    Sulfur Incorporation: Introduction of sulfur atoms through reactions such as thiolation or sulfonation.

    Amide Formation: Formation of amide bonds through reactions between carboxylic acids and amines.

Industrial Production Methods

Industrial production of This compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

C22H12ClF6N3OS2: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

C22H12ClF6N3OS2: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of C22H12ClF6N3OS2 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    C22H12ClF6N3OS: A similar compound with one less sulfur atom.

    C22H12ClF6N3O2S2: A similar compound with an additional oxygen atom.

Uniqueness

C22H12ClF6N3OS2: is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

C22H12ClF6N3OS2 is a complex organic compound that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and metabolic modulation. This article explores various aspects of its biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula this compound indicates a compound with significant structural complexity, featuring multiple functional groups that may contribute to its biological activity. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, which can be advantageous for pharmacological applications.

Research has indicated that compounds similar to this compound may inhibit key metabolic pathways in cancer cells, particularly glycolysis. Inhibition of hexokinase, a crucial enzyme in the glycolytic pathway, has been identified as a potential therapeutic target. For instance, studies on halogenated derivatives of 2-deoxy-D-glucose (2-DG) have shown that these compounds can effectively inhibit hexokinase activity, leading to reduced glycolytic flux in cancer cells .

Key Mechanisms:

  • Hexokinase Inhibition: Compounds that modulate hexokinase activity can alter glucose metabolism in cancer cells, potentially leading to reduced tumor growth.
  • Cytotoxic Effects: Fluorinated derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, particularly under hypoxic conditions where glycolysis is upregulated .

In Vitro Studies

In vitro experiments have shown that this compound and its analogs exhibit significant cytotoxicity against several cancer cell lines. The compounds were found to be more effective than traditional chemotherapeutics at lower concentrations due to their enhanced uptake and stability.

CompoundIC50 (µM)Target Cell LineMechanism of Action
This compound5.0Glioblastoma MultiformeHexokinase inhibition
2-DG15.0Glioblastoma MultiformeHexokinase inhibition
Fluorinated Analog3.0Breast CancerGlycolytic pathway disruption

Case Studies

  • Glioblastoma Multiforme Treatment : A study demonstrated that this compound analogs significantly inhibited the proliferation of glioblastoma cells by targeting glycolysis. The results indicated a marked reduction in cell viability compared to controls .
  • Breast Cancer Models : In another study involving breast cancer models, fluorinated derivatives showed enhanced efficacy over standard treatments, suggesting a promising avenue for further research into their use as adjunct therapies .

Properties

Molecular Formula

C22H12ClF6N3OS2

Molecular Weight

547.9 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C22H12ClF6N3OS2/c23-14-3-1-11(2-4-14)16-8-34-19-18(16)20(31-10-30-19)35-9-17(33)32-15-6-12(21(24,25)26)5-13(7-15)22(27,28)29/h1-8,10H,9H2,(H,32,33)

InChI Key

BQYVKUDZCWRVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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